Gadolinium oxalate

Overview

Description

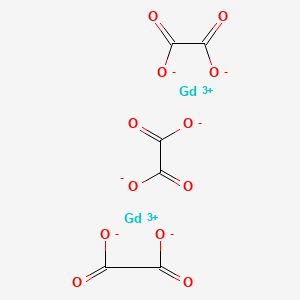

Gadolinium oxalate is a coordination compound with the chemical formula Gd2(C2O4)3. It is composed of gadolinium ions coordinated with oxalate ligands.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Gadolinium oxalate typically involves the reaction of gadolinium salts with oxalic acid or oxalate salts under controlled conditions. One common method is to dissolve gadolinium nitrate in water and then add a solution of oxalic acid. The reaction mixture is stirred and heated to promote the formation of the desired coordination compound. The resulting precipitate is filtered, washed, and dried to obtain pure this compound .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and precise control of reaction parameters to ensure consistent product quality. Advanced techniques such as crystallization and recrystallization may be employed to enhance the purity and yield of the compound .

Chemical Reactions Analysis

Types of Reactions: Gadolinium oxalate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state species.

Reduction: Reduction reactions can convert the compound into lower oxidation state forms.

Substitution: Ligand substitution reactions can occur, where oxalate ligands are replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Ligands such as ethylenediamine or other chelating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield gadolinium oxides, while reduction could produce gadolinium metal or lower oxidation state complexes .

Scientific Research Applications

Gadolinium oxalate has diverse applications in scientific research:

Chemistry: Used as a precursor for the synthesis of other gadolinium compounds and as a catalyst in various chemical reactions.

Biology: Investigated for its potential use in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).

Medicine: Explored for its therapeutic properties, including its role in targeted drug delivery systems.

Industry: Utilized in the production of advanced materials and as a component in electronic devices.

Mechanism of Action

The mechanism of action of Gadolinium oxalate involves its interaction with molecular targets and pathways. In biological systems, the compound can bind to specific proteins or enzymes, altering their activity. In MRI applications, the gadolinium ions enhance the contrast of images by affecting the relaxation times of water protons in the body .

Comparison with Similar Compounds

Gadolinium oxalate: Similar coordination compound with different stoichiometry.

Gadolinium chloride: Another gadolinium-based compound with distinct properties.

Gadolinium nitrate: Commonly used gadolinium salt with various applications.

Uniqueness: this compound stands out due to its specific coordination environment and the stability provided by the oxalate ligands. This stability makes it particularly useful in applications requiring robust and reliable gadolinium complexes .

Biological Activity

Gadolinium oxalate, represented chemically as , is a compound that has garnered attention for its unique biological activities and potential applications in various fields, particularly in medical imaging and therapeutic contexts. This article explores the biological activity of this compound, focusing on its interactions within biological systems, toxicity, and potential therapeutic applications.

This compound exists in several structural forms, primarily distinguished by their water content. The two main types are:

- Type 1 : High interstitial water content ()

- Type 2 : Low or no interstitial water content ()

These structural differences influence the compound's stability, solubility, and biological interactions .

Interaction with Biological Systems

Research indicates that gadolinium ions can interact with various biological molecules, potentially influencing cellular processes. Gadolinium competes with calcium ions due to its similar ionic size, which can disrupt normal calcium signaling pathways in cells . This interaction raises concerns regarding its potential toxicity, especially when gadolinium is retained in the body after medical procedures involving gadolinium-based contrast agents (GBCAs).

Toxicity and Retention

Studies have shown that gadolinium can accumulate in tissues, leading to a condition known as "gadolinium deposition disease." Symptoms include joint pain, skin changes, and neurological effects . The retention of gadolinium is particularly noted in patients with compromised renal function, where it can lead to nephrogenic systemic fibrosis (NSF) and other complications .

Case Studies

- Gadolinium Accumulation in Kidney Stones : A study assessed the concentrations of gadolinium in kidney stones and found a strong association between gadolinium levels and exposure to GBCAs. The median concentration of gadolinium was significantly higher in patients with a history of GBCA use, suggesting a correlation between exposure and stone formation .

- Oxalosis : A case report highlighted a patient with end-stage renal disease who exhibited skin manifestations related to oxalate deposition. This underscores the potential for this compound to contribute to systemic oxalosis through metabolic pathways .

Reactive Oxygen Species Production

This compound has been shown to generate reactive oxygen species (ROS) under certain conditions. This pro-oxidant activity can lead to increased cytotoxicity in various cell lines, including those resistant to conventional chemotherapy. The mechanism involves the disruption of redox balance within cells, leading to apoptosis .

Stability Constants

The stability constant for the interaction of ions with oxalate has been quantitatively analyzed. Such studies are crucial for understanding how this compound behaves in biological systems and its potential therapeutic applications .

Data Tables

| Property | Type 1 this compound | Type 2 this compound |

|---|---|---|

| Water Content | High | Low |

| Crystal Structure | Monoclinic | Orthorhombic |

| Density (g/cm³) | 2.536 | 2.97 |

| Magnetic Properties | Paramagnetic | Paramagnetic |

Properties

IUPAC Name |

gadolinium(3+);oxalate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H2O4.2Gd/c3*3-1(4)2(5)6;;/h3*(H,3,4)(H,5,6);;/q;;;2*+3/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQORATIMOBOFKR-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Gd+3].[Gd+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6Gd2O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

867-64-1, 22992-15-0 | |

| Record name | Gadolinium oxalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=867-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gadolinium oxalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000867641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gadolinium, [.mu.-[ethanedioato(2-)-.kappa.O1,.kappa.O2':.kappa.O1',.kappa.O2]]bis[ethanedioato(2-)-.kappa.O1,.kappa.O2]di- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tris[oxalato(2-)]digadolinium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.606 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Gadolinium(III) oxalate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.